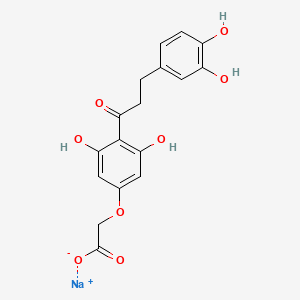
Monosodium Dihydrochalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monosodium Dihydrochalcone is a synthetic derivative of dihydrochalcone, a class of flavonoids. These compounds are known for their sweetening properties and are often used as artificial sweeteners. This compound is particularly notable for its intense sweetness, which is several hundred times sweeter than sucrose. This compound is derived from natural sources such as citrus fruits and is used in various food and pharmaceutical applications due to its stability and non-caloric nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Monosodium Dihydrochalcone is typically synthesized through the hydrogenation of chalcones. The process involves the regioselective reduction of the carbon-carbon double bond in α,β-unsaturated ketones. One common method uses gaseous hydrogen, with the addition to the double bond catalyzed by ruthenium salts in dioxane at 80°C .
Industrial Production Methods: Industrial production of this compound often involves the Claisen-Schmidt condensation of equimolar quantities of aryl methyl ketone and aryl aldehyde in the presence of alcoholic alkali . This method is favored for its efficiency and scalability, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Monosodium Dihydrochalcone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be further reduced to form dihydro derivatives.
Substitution: Various substitution reactions can occur on the aromatic rings, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted dihydrochalcones, quinones, and other oxidized derivatives .
Aplicaciones Científicas De Investigación
Monosodium Dihydrochalcone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various flavonoid derivatives.
Biology: Studied for its antioxidant properties and potential health benefits.
Medicine: Investigated for its potential anti-inflammatory, antidiabetic, and anticancer properties
Industry: Used as a non-caloric sweetener in food products and as a flavor enhancer in pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Monosodium Dihydrochalcone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound exerts its effects by scavenging free radicals and upregulating antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Antidiabetic Activity: It enhances insulin sensitivity and modulates glucose metabolism through pathways such as Akt/Nrf2/HO-1.
Comparación Con Compuestos Similares
Monosodium Dihydrochalcone can be compared with other similar compounds such as:
Neohesperidin Dihydrochalcone: Another intensely sweet compound derived from citrus flavonoids, known for its antioxidant and anti-inflammatory properties.
Phloretin: A dihydrochalcone with significant antioxidant and anti-inflammatory activities.
Aspalathin: A dihydrochalcone found in rooibos tea, known for its antidiabetic and antioxidant properties.
This compound stands out due to its intense sweetness and stability, making it a valuable compound in both food and pharmaceutical industries.
Propiedades
Número CAS |
70413-01-3 |
|---|---|
Fórmula molecular |
C17H15NaO8 |
Peso molecular |
370.3 g/mol |
Nombre IUPAC |
sodium;2-[4-[3-(3,4-dihydroxyphenyl)propanoyl]-3,5-dihydroxyphenoxy]acetate |
InChI |
InChI=1S/C17H16O8.Na/c18-11-3-1-9(5-13(11)20)2-4-12(19)17-14(21)6-10(7-15(17)22)25-8-16(23)24;/h1,3,5-7,18,20-22H,2,4,8H2,(H,23,24);/q;+1/p-1 |
Clave InChI |
WCNDIUDEGCBPIB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)OCC(=O)[O-])O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1(2H)-Naphthalenone, 3,4-dihydro-2-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B14480814.png)
oxophosphanium](/img/structure/B14480820.png)
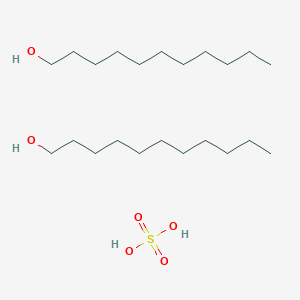
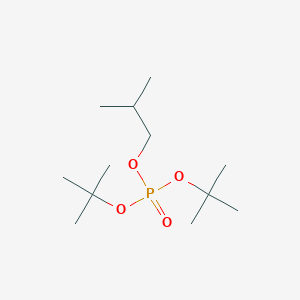
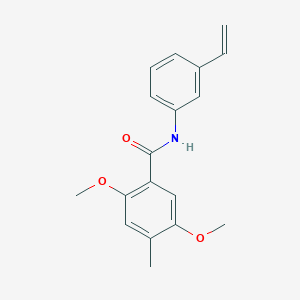
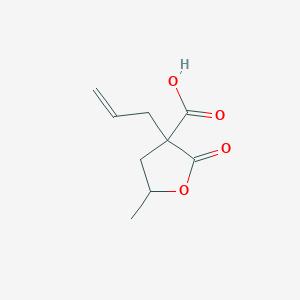
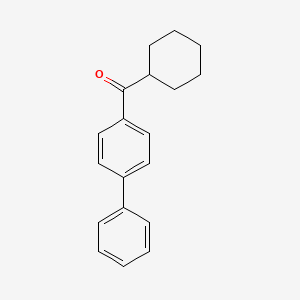
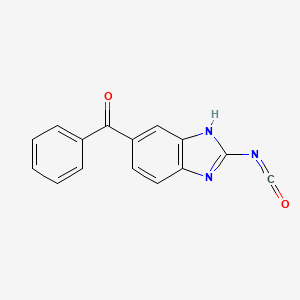
![Diphenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14480871.png)
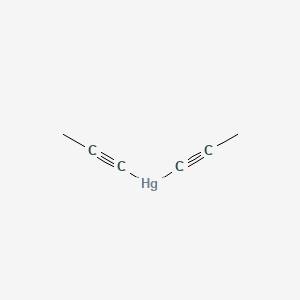
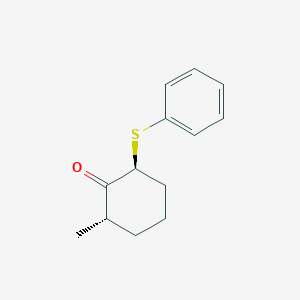
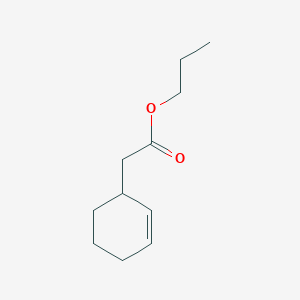
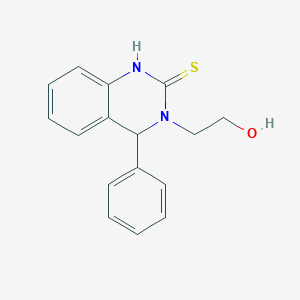
![3-[4-(Dimethylamino)phenyl]-2-formylprop-2-enenitrile](/img/structure/B14480892.png)
